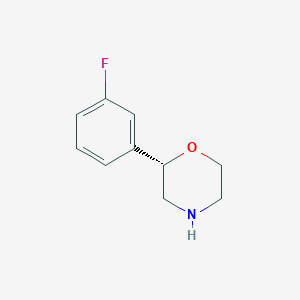

Morpholine, 2-(3-fluorophenyl)-, (2S)-

Description

Significance of Morpholine (B109124) Derivatives in Modern Chemical Synthesis and Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a versatile building block in organic synthesis and a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its unique physicochemical properties, including its ability to improve the pharmacokinetic profile of drug candidates, have led to its incorporation into a wide array of bioactive molecules. nih.gov Morpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. e3s-conferences.orgresearchgate.net The presence of the morpholine moiety can enhance the potency and selectivity of a compound for its biological target. e3s-conferences.org

Overview of Chiral 2-Arylmorpholines as Research Subjects

Within the diverse family of morpholine derivatives, chiral 2-arylmorpholines represent a class of compounds with significant research interest. The introduction of a stereocenter at the 2-position of the morpholine ring, coupled with the presence of an aryl substituent, creates a three-dimensional structure that can interact with biological targets in a highly specific manner. This stereochemical complexity is crucial in the design of compounds with selective pharmacological effects. The synthesis of enantiomerically pure 2-arylmorpholines is an active area of research, with various stereoselective methods being developed. nih.gov

Focus on the (2S)-2-(3-Fluorophenyl)morpholine Structural Motif in Academic Inquiry

The specific compound, (2S)-2-(3-fluorophenyl)morpholine, combines the key features of the morpholine scaffold with the stereochemical definition of a chiral 2-arylmorpholine. The "(2S)-" designation specifies the absolute configuration at the stereocenter, which is critical for its interaction with chiral biological molecules. The "2-(3-fluorophenyl)" group introduces a fluorinated aromatic ring at the 2-position of the morpholine. The presence and position of the fluorine atom on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. ljmu.ac.uk While extensive research on this exact molecule is not widely published, its structural motif is of interest in academic and industrial research as a potential component of more complex molecules. medicineplatform.com

Physicochemical Properties of (2S)-2-(3-fluorophenyl)morpholine and Related Compounds

| Property | (2S)-2-(3-fluorophenyl)morpholine | (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine |

| Molecular Formula | C10H12FNO | C18H21NO2 |

| Molecular Weight | 181.21 g/mol | 283.36 g/mol |

| LogP | 1.5 | 2.04 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 2 | 3 |

| Rotatable Bonds | 1 | 4 |

Detailed Research Findings on Related Phenylmorpholine Analogs

Research into structurally similar compounds, such as 2-(3-fluorophenyl)-3-methylmorpholine (3-FPM), has shown that these molecules can act as monoamine releasers with selectivity for catecholamines. ljmu.ac.uk Specifically, 3-FPM demonstrated a higher potency for inducing dopamine (B1211576) and norepinephrine (B1679862) release compared to its 4-fluoro isomer. ljmu.ac.uk This highlights the critical role that the position of the fluorine atom on the phenyl ring plays in determining the pharmacological profile of these compounds. While these findings pertain to a methylated analog, they provide valuable insights into the potential neuroactive properties of the (2S)-2-(3-fluorophenyl)morpholine scaffold.

Synthesis of Chiral 2-Arylmorpholines

The synthesis of enantiomerically pure 2-arylmorpholines is a key challenge and a focus of significant research. One established method involves the Sharpless asymmetric epoxidation to create a chiral epoxide intermediate. This intermediate can then undergo a series of reactions, including ring-opening with an appropriate amine and subsequent cyclization, to yield the desired chiral morpholine derivative. nih.gov The enantiomeric excess of the final product is often determined using techniques such as NMR analysis of diastereomeric derivatives. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

920798-70-5 |

|---|---|

Molecular Formula |

C10H12FNO |

Molecular Weight |

181.21 g/mol |

IUPAC Name |

(2S)-2-(3-fluorophenyl)morpholine |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12H,4-5,7H2/t10-/m1/s1 |

InChI Key |

OLENKPLLMGPQSX-SNVBAGLBSA-N |

Isomeric SMILES |

C1CO[C@H](CN1)C2=CC(=CC=C2)F |

Canonical SMILES |

C1COC(CN1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Stereochemical Control and Analysis in 2 3 Fluorophenyl Morpholine Chemistry

Fundamental Principles of Stereocenter Induction at C2 of the Morpholine (B109124) Ring

The creation of a specific stereocenter, such as the (S) configuration at the C2 position of the morpholine ring, is a fundamental challenge in asymmetric synthesis. The strategies to achieve this can be broadly categorized based on when the stereocenter is established relative to the formation of the morpholine ring itself: before, during, or after cyclization. researchgate.netresearchgate.net

One of the most powerful and efficient "after cyclization" methods is the transition-metal-catalyzed asymmetric hydrogenation of a pre-formed unsaturated morpholine ring (a dehydromorpholine). researchgate.netrsc.org This approach offers high efficiency and atom economy. researchgate.net For instance, the asymmetric hydrogenation of 2-substituted dehydromorpholines using a rhodium complex with a large bite angle bisphosphine ligand, such as SKP-Rh, has been shown to produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). rsc.orgnih.gov

The fundamental principle of this induction method lies in the coordination of the prochiral substrate to the chiral metal catalyst. The catalyst creates a chiral environment, forcing the hydrogen to add to one face of the double bond preferentially, thus leading to the formation of one enantiomer over the other. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high stereoselectivity. nih.gov

Other catalytic strategies include forming the stereocenter before cyclization, using chiral starting materials, or during the cyclization process itself, for example, through organocatalyzed intramolecular reactions. researchgate.netsemanticscholar.org In the context of producing (2S)-2-(3-fluorophenyl)morpholine, an asymmetric hydrogenation approach would involve the synthesis of the corresponding 2-(3-fluorophenyl)dehydromorpholine followed by hydrogenation with a catalyst designed to favor the formation of the (S)-enantiomer.

Methods for Enantiomeric Purity Determination of (2S)-2-(3-Fluorophenyl)morpholine

Once a chiral compound has been synthesized, it is imperative to determine its enantiomeric purity, typically expressed as enantiomeric excess (% ee). Several analytical techniques are available for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most common.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used and effective methods for separating and quantifying enantiomers. nih.gov The technique relies on a chiral stationary phase (CSP), which is a column packing material that is itself chiral. nih.gov When a racemic or enantiomerically enriched mixture of 2-(3-fluorophenyl)morpholine (B2849972) is passed through the column, the two enantiomers interact differently with the CSP. This differential interaction leads to a difference in retention time, allowing for their separation and quantification. nih.govsemanticscholar.org Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly common and effective for a wide range of chiral compounds. nih.gov

NMR Spectroscopy: While NMR spectroscopy cannot distinguish between enantiomers directly, it can be used to determine enantiomeric purity after converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). nih.govmdpi.com For an amine like (2S)-2-(3-fluorophenyl)morpholine, a common CDA would be an enantiomerically pure chiral isocyanate, such as (R)-(+)-1-phenylethyl isocyanate. nih.gov The reaction produces a pair of diastereomeric ureas. Since diastereomers have different physical properties, their corresponding nuclei will have different chemical shifts in the NMR spectrum. By integrating the signals unique to each diastereomer, their relative ratio, and thus the enantiomeric excess of the original sample, can be accurately calculated. nih.gov

| Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | High accuracy, high sensitivity, direct analysis without derivatization. nih.gov | Requires method development to find a suitable chiral column and mobile phase. jespublication.com |

| NMR Spectroscopy with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers, which are distinguishable by NMR. nih.gov | Widely available instrumentation, provides structural information. | Requires an optically pure derivatizing agent; the reaction must go to completion without racemization. sci-hub.ru |

Stereochemical Assignment Techniques for Complex Morpholine Derivatives

Determining the absolute configuration (i.e., assigning R or S) of a newly created stereocenter is a critical step. For complex morpholine derivatives, including (2S)-2-(3-fluorophenyl)morpholine, several techniques can be employed.

Single-Crystal X-ray Crystallography: This is considered the definitive method for determining the absolute configuration of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound (or a suitable derivative), a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule. researchgate.net This provides an unambiguous assignment of the stereochemistry. nih.govmdpi.com For morpholine derivatives, obtaining a suitable crystal of the compound itself or a salt, such as a dibenzoyl-D-tartarate salt, can allow for this definitive analysis. nih.gov

NMR Spectroscopy: While primarily used for structural elucidation, specific NMR techniques can help determine the relative stereochemistry in molecules with multiple stereocenters. Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity between protons. nih.gov By observing NOE correlations, one can deduce the relative orientation of substituents on the morpholine ring (e.g., cis vs. trans). banglajol.infonih.gov While this does not directly provide the absolute configuration of a single stereocenter, it is invaluable for assigning the structures of complex diastereomers. nih.gov

Correlation to Known Standards: The absolute configuration can also be established through a chemical synthesis that starts from a material of known absolute configuration, provided the reactions involved proceed with a known and predictable stereochemical outcome (e.g., inversion or retention of configuration). banglajol.info For example, if (2S)-2-(3-fluorophenyl)morpholine were synthesized from a chiral precursor with a known (S) configuration via a series of stereospecific reactions, the configuration of the final product could be confidently assigned.

| Technique | Information Provided | Key Requirement |

|---|---|---|

| Single-Crystal X-ray Crystallography | Unambiguous absolute configuration. nih.gov | A suitable single crystal of the compound or derivative. nih.gov |

| NMR Spectroscopy (e.g., NOESY) | Relative stereochemistry between multiple centers. nih.gov | Presence of multiple stereocenters and observable NOE correlations. |

| Chemical Correlation | Inferred absolute configuration. | Use of a starting material with known absolute configuration and stereospecific reactions. banglajol.info |

Impact of (2S) Configuration on Molecular Recognition and Chirality

Chirality is a fundamental property in biology, as most biological targets such as enzymes and receptors are themselves chiral. nih.gov Consequently, the two enantiomers of a chiral molecule often exhibit different biological activities. The specific (2S) configuration of 2-(3-fluorophenyl)morpholine is critical because it defines the precise three-dimensional presentation of the 3-fluorophenyl substituent and the hydrogen atom at the C2 position.

This defined geometry is paramount for molecular recognition—the specific interaction between two or more molecules. In a biological context, this refers to the binding of a ligand (the morpholine derivative) to a receptor or enzyme active site. The binding affinity and subsequent biological response are highly dependent on a complementary fit between the ligand and the binding site. nih.gov

For (2S)-2-(3-fluorophenyl)morpholine, the (S) configuration places the 3-fluorophenyl group in a specific spatial orientation relative to the morpholine ring's oxygen and nitrogen atoms. This orientation will either be favorable or unfavorable for docking into a chiral binding pocket. The corresponding (2R) enantiomer would present the 3-fluorophenyl group in a mirror-image orientation, which may not fit into the same binding pocket or may interact with different residues, leading to reduced activity or a different biological effect entirely. nih.gov The morpholine ring itself is often considered a "privileged structure" in medicinal chemistry, as its physicochemical properties can improve pharmacokinetics, and its ability to form hydrogen bonds via the nitrogen and oxygen atoms contributes significantly to binding interactions. nih.govacs.org The stereochemistry at C2 dictates how these potential interactions are oriented, further emphasizing the importance of the (2S) configuration for specific molecular recognition.

Computational Chemistry and Spectroscopic Analysis of 2s 2 3 Fluorophenyl Morpholine

Conformational Analysis and Dynamics of the Morpholine (B109124) Ring System

The biological activity and physical properties of cyclic molecules like (2S)-2-(3-fluorophenyl)morpholine are intrinsically linked to their three-dimensional structure and conformational flexibility. The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, predominantly adopts a chair conformation to minimize steric and torsional strain.

Theoretical Studies on Chair Conformers and Inversion Barriers

The morpholine ring can exist in two primary chair conformations, which can interconvert through a process known as ring inversion. In the unsubstituted morpholine, these two chair forms are identical. However, in substituted morpholines, the substituents can adopt either an axial or an equatorial position, leading to diastereomeric conformers with different energies.

Theoretical studies on the parent morpholine molecule have established that the chair conformation is significantly more stable than boat or twist-boat forms. researchgate.netnih.gov Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of these conformers and the energy barrier for ring inversion. For the parent morpholine, the energy difference between the chair and twist-boat conformer is substantial, making the chair form the overwhelmingly populated conformation at room temperature.

Table 1: Illustrative Conformational Energies for a Generic 2-Substituted Morpholine (Note: This data is illustrative for a generic 2-substituted morpholine and not specific to (2S)-2-(3-fluorophenyl)morpholine. It serves to demonstrate the typical energy differences.)

| Conformer | Substituent Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | 0.00 |

| 2 | Axial | 2.50 |

| Transition State | - | 10.5 |

Influence of the 3-Fluorophenyl Substituent on Conformation

The presence of the 3-fluorophenyl group at the C2 position is expected to have a decisive influence on the conformational equilibrium of the morpholine ring. The steric bulk of the aromatic ring will generally favor the equatorial orientation to minimize 1,3-diaxial interactions with the hydrogen atoms on C4 and C6 of the morpholine ring.

Furthermore, the electronic nature of the 3-fluorophenyl substituent can also play a role. The fluorine atom is highly electronegative, which can influence the charge distribution within the phenyl ring and potentially lead to subtle electrostatic interactions with the heteroatoms of the morpholine ring. These interactions could slightly modify the preferred dihedral angles and bond lengths within the molecule. Detailed computational studies would be required to quantify the precise impact of these electronic effects on the conformational landscape of (2S)-2-(3-fluorophenyl)morpholine. Such studies on related fluorinated heterocyclic compounds have shown that fluorine substitution can lead to counter-intuitive conformational preferences. st-andrews.ac.uknih.gov

Exo-anomeric Effects in Substituted Morpholines

The exo-anomeric effect is a stereoelectronic phenomenon that describes the preference of a substituent on a carbon atom adjacent to a heteroatom in a ring to adopt a specific rotational conformation (gauche or anti) around the exocyclic bond. researchgate.net This effect is a result of hyperconjugative interactions between the lone pair of the ring heteroatom and the antibonding orbital of the exocyclic bond.

In the case of (2S)-2-(3-fluorophenyl)morpholine, an exo-anomeric effect could influence the rotational orientation of the 3-fluorophenyl group relative to the morpholine ring. Specifically, there can be a stabilizing interaction between the lone pair electrons of the ring oxygen (O1) and the σ* antibonding orbital of the C2-C(aryl) bond. This interaction is maximized when the lone pair and the C-C bond are anti-periplanar, which in turn influences the preferred dihedral angle of the substituent. While the anomeric effect typically refers to substituents at the anomeric carbon in carbohydrates, similar stabilizing hyperconjugative interactions are observed in a broader range of heterocyclic systems, including morpholines. st-andrews.ac.uknih.gov The magnitude of this effect in (2S)-2-(3-fluorophenyl)morpholine would need to be quantified through detailed Natural Bond Orbital (NBO) analysis as part of a comprehensive computational study.

Advanced Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has become a powerful and widely used tool for the theoretical investigation of molecular properties. nih.govmdpi.comspectroscopyonline.com By approximating the electron density of a molecule, DFT methods can provide accurate predictions of its geometry, electronic structure, and spectroscopic properties.

Geometry Optimization and Electronic Structure Determination

A crucial first step in the computational analysis of (2S)-2-(3-fluorophenyl)morpholine is geometry optimization. This process involves finding the minimum energy arrangement of the atoms in the molecule. Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation can be determined. spectroscopyonline.comsid.ir

Once the geometry is optimized, the electronic structure can be analyzed. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals provide insights into the molecule's reactivity, with the HOMO-LUMO gap being an indicator of its kinetic stability. For (2S)-2-(3-fluorophenyl)morpholine, the HOMO is likely to be localized on the electron-rich morpholine ring and the phenyl group, while the LUMO may have significant contributions from the antibonding orbitals of the aromatic system.

Table 2: Hypothetical Optimized Geometrical Parameters for (2S)-2-(3-Fluorophenyl)morpholine (Equatorial Conformer) (Note: This data is hypothetical and for illustrative purposes only, as specific calculated values for this molecule are not available in the searched literature. The values are based on typical bond lengths and angles for similar structures.)

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-C(aryl) | 1.51 |

| C-F | 1.35 |

| C-O | 1.43 |

| C-N | 1.47 |

| **Bond Angles (°) ** | |

| O1-C2-C(aryl) | 109.5 |

| C2-N3-C4 | 110.0 |

| Dihedral Angles (°) | |

| H-C2-C(aryl)-C(aryl) | 175.0 |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations can also be used to predict various spectroscopic properties of (2S)-2-(3-fluorophenyl)morpholine, which can be invaluable for its characterization. scielo.org.zanih.govnih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.govnih.gov These predicted spectra can aid in the assignment of experimental signals and provide confirmation of the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional group vibrations, such as C-H, C-O, C-N, and C-F stretching and bending modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectrum. scielo.org.zanih.gov By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) and their corresponding oscillator strengths can be determined, providing a theoretical UV-Vis spectrum.

Table 3: Illustrative Predicted Spectroscopic Data for (2S)-2-(3-Fluorophenyl)morpholine (Note: This data is for illustrative purposes to demonstrate the type of information obtained from DFT calculations and is not based on actual computed values for (2S)-2-(3-fluorophenyl)morpholine.)

| Spectroscopic Property | Predicted Value |

| ¹³C NMR Chemical Shift (ppm) | |

| C2 | 75.0 |

| C(aryl)-F | 163.0 (d, J=245 Hz) |

| **IR Frequency (cm⁻¹) ** | |

| C-F Stretch | 1250 |

| C-O Stretch | 1100 |

| UV-Vis Absorption (nm) | |

| λ_max 1 | 210 |

| λ_max 2 | 265 |

Structure Activity Relationship Sar and Mechanistic Biological Studies in Vitro

Principles of SAR in (2S)-2-(3-Fluorophenyl)morpholine Design

The design of compounds like (2S)-2-(3-fluorophenyl)morpholine is guided by established structure-activity relationship (SAR) principles derived from extensive studies of the broader morpholine (B109124) class. The morpholine ring is considered a privileged pharmacophore, often enhancing potency or improving pharmacokinetic properties of bioactive molecules. researchgate.netresearchgate.net For CNS-active compounds, the morpholine moiety can improve properties like brain permeability due to its unique conformational flexibility and physicochemical characteristics. nih.gov

The phenylmorpholine scaffold itself is a key determinant of activity, particularly as a monoamine transporter ligand. wikipedia.org The specific stereochemistry, such as the (2S)- configuration, is critical, as biological targets are chiral and often exhibit stereoselective binding.

The substitution on the phenyl ring is a primary tool for modulating potency and selectivity. Fluorine substitution, as seen in (2S)-2-(3-fluorophenyl)morpholine, is a common strategy in medicinal chemistry. The fluorine atom can alter the molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov Its position on the phenyl ring is crucial. Studies on closely related analogs, such as the fluorinated isomers of phenmetrazine, reveal that the position of the fluorine atom (ortho-, meta-, or para-) significantly impacts potency at monoamine transporters like the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). researchgate.net For instance, in the case of 2-(fluorophenyl)-3-methylmorpholine isomers, the meta-fluorinated compound (3-FPM) displays a distinct profile of activity compared to its ortho- and para- counterparts, highlighting the sensitivity of the target's binding pocket to the substituent's location. researchgate.net These findings underscore the rationale behind the specific 3-fluoro substitution in the design of (2S)-2-(3-fluorophenyl)morpholine to achieve a desired biological activity profile.

In Vitro Enzyme Inhibition Kinetics and Mechanism of Action

While this compound class is primarily known for interacting with transporters rather than classical enzymes, the principles of inhibition kinetics are directly applicable to understanding their mechanism at transporter proteins. These transporters bind and reuptake neurotransmitters in a manner that can be analyzed with enzyme kinetic models. researchgate.net

Phenylmorpholine derivatives typically act as competitive inhibitors at monoamine transporters. researchgate.net In this binding mode, the compound directly competes with the endogenous substrate (e.g., dopamine, norepinephrine) for the primary binding site (S1 or orthosteric site) on the transporter. nih.gov By occupying this site, the inhibitor blocks the reuptake of the neurotransmitter from the synaptic cleft, thereby increasing its extracellular concentration. The inhibition is substrate-dependent, meaning its efficacy can be overcome by sufficiently high concentrations of the natural substrate. This is the most common mechanism for reuptake inhibitors of this structural class. researchgate.net

The potency of an inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher affinity of the inhibitor for the target. In practice, potency is often reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor that reduces the rate of a specific biological process by 50%. While Kᵢ is a more fundamental measure of affinity, IC₅₀ is a widely accepted and experimentally determined parameter that reflects potency.

In vitro studies on 2-(3-fluorophenyl)-3-methylmorpholine (3-FPM), a close structural analog of the title compound, have determined its IC₅₀ values for the inhibition of uptake mediated by human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. These experiments, conducted in HEK293 cells expressing the respective transporters, show that fluorinated phenmetrazines are potent inhibitors at catecholamine transporters (DAT and NET) but are significantly less potent at the serotonin transporter. researchgate.net

| Compound | hDAT IC₅₀ (μM) | hNET IC₅₀ (μM) | hSERT IC₅₀ (μM) |

|---|---|---|---|

| 2-(2-Fluorophenyl)-3-methylmorpholine (2-FPM) | 2.3 | 0.54 | >100 |

| 2-(3-Fluorophenyl)-3-methylmorpholine (3-FPM) | 0.86 | 0.20 | 86 |

| 2-(4-Fluorophenyl)-3-methylmorpholine (4-FPM) | 1.5 | 0.24 | >100 |

This data is for the closely related compound 2-(3-fluorophenyl)-3-methylmorpholine and is presented to illustrate the typical activity profile of this structural class.

Receptor Binding Studies and Ligand-Receptor Interactions

Binding studies are essential to quantify the affinity of a ligand for its molecular target, which for this class of compounds are primarily the monoamine transporters.

Binding affinity is typically assessed through radioligand displacement assays. In these experiments, a known radioactive ligand with high affinity for the target transporter is incubated with a preparation of cells or membranes expressing that transporter. The test compound is then added at increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is its IC₅₀ value, which is inversely proportional to its binding affinity. The data presented in the table above, showing potent IC₅₀ values for 3-FPM at hDAT and hNET, demonstrates high binding affinity for these targets. researchgate.net

Beyond thermodynamic affinity (Kᵢ or IC₅₀), the kinetics of the ligand-target interaction provide deeper insight into the compound's mechanism of action. Kinetic binding studies measure the rate at which a compound associates with its target (the association rate constant, kₒₙ) and the rate at which it dissociates from the target (the dissociation rate constant, kₒff).

These two parameters define the residence time (RT = 1/kₒff) of a compound on its target. A long residence time, resulting from a slow kₒff, can lead to a more sustained pharmacological effect, even after the concentration of the compound in the bloodstream has decreased. While specific kinetic binding data for (2S)-2-(3-fluorophenyl)morpholine are not publicly available, this type of analysis is crucial for drug development. For example, characterizing the dissociation rates of a series of transporter inhibitors can help select candidates with a desired duration of action at the molecular level.

Identification of Molecular Targets and Pathways

The biological activity of (2S)-2-(3-fluorophenyl)morpholine is understood primarily through its structural similarity to other 2-phenylmorpholine (B1329631) derivatives, which are well-documented as modulators of monoamine neurotransmitter systems. nih.govwikipedia.org The core structure, consisting of a morpholine ring attached to a phenyl group, is a recognized pharmacophore for interacting with monoamine transporters. nih.gov

Exploring Interactions with Specific Enzymes (e.g., Carbonic Anhydrase, Kinases, Secretases)

While the morpholine ring is a versatile scaffold found in a multitude of enzyme inhibitors, specific in vitro studies detailing the interaction of (2S)-2-(3-fluorophenyl)morpholine with enzymes like carbonic anhydrases, kinases, or secretases are not extensively documented in public literature. However, the structural features of the morpholine moiety are known to contribute to enzyme binding in other contexts. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, and the nitrogen atom's basicity can be crucial for interactions within enzyme active sites. e3s-conferences.org For instance, different morpholine-containing compounds have been investigated as inhibitors of PI3K kinases and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a type of secretase. nih.gov In these cases, the morpholine ring helps to correctly position other functional groups for optimal interaction with the enzyme's binding pocket or contributes directly to the binding affinity through hydrophilic interactions. nih.gov Without direct experimental data, the inhibitory activity of (2S)-2-(3-fluorophenyl)morpholine against these specific enzyme classes remains speculative.

Investigating Modulation of Receptor Subtypes (e.g., GPCRs, NK-1 Receptor)

The primary molecular targets identified for the substituted 2-phenylmorpholine class are the G-protein coupled monoamine transporters (MATs), which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). wikipedia.orgnih.gov These transporters are crucial for regulating the concentration of neurotransmitters in the synaptic cleft. Compounds in this class typically act as monoamine releasing agents or reuptake inhibitors. wikipedia.org

The parent compound, 2-phenylmorpholine, is a potent norepinephrine–dopamine releasing agent (NDRA). e3s-conferences.org Structure-activity relationship studies on this class of compounds indicate that substitutions on the phenyl ring and the morpholine ring can significantly alter potency and selectivity for the different monoamine transporters. The introduction of a fluorine atom at the 3-position of the phenyl ring, as in (2S)-2-(3-fluorophenyl)morpholine, is a common strategy in medicinal chemistry to modulate metabolic stability and receptor affinity. researchgate.net The electron-withdrawing nature of fluorine can influence the electronic properties of the aromatic ring and its interaction with the receptor binding site.

| Compound | Norepinephrine (NE) Release EC₅₀ (nM) | Dopamine (DA) Release EC₅₀ (nM) | Serotonin (5-HT) Release EC₅₀ (nM) |

|---|---|---|---|

| 2-Phenylmorpholine | 79 | 86 | 20,260 |

| Phenmetrazine (3-methyl-2-phenylmorpholine) | 29 - 50.4 | 70 - 131 | 7,765 - >10,000 |

| Phendimetrazine (3,4-dimethyl-2-phenylmorpholine) | >10,000 | >10,000 | >100,000 |

Data adapted from studies on rat brain synaptosomes. e3s-conferences.org

Regarding other receptors like the neurokinin-1 (NK-1) receptor, while some morpholine-containing compounds are known NK-1 antagonists, there is no direct evidence to suggest that 2-phenylmorpholine derivatives share this activity. enamine.net

Pharmacophore Elucidation and Rational Drug Design Principles

The rational design of ligands targeting monoamine transporters, including those based on the 2-phenylmorpholine scaffold, relies on well-established pharmacophore models. researchgate.netmdma.ch A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity.

For monoamine transporter inhibitors and releasers, the key pharmacophoric features generally include:

A basic nitrogen atom: This is typically a primary, secondary, or tertiary amine that is protonated at physiological pH and forms a critical ionic interaction with a conserved aspartate residue in the transporter's binding site. In (2S)-2-(3-fluorophenyl)morpholine, the nitrogen atom of the morpholine ring serves this function. nih.govmdma.ch

An aromatic ring: This feature engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues (such as phenylalanine or tyrosine) in the binding pocket. The 3-fluorophenyl group of the compound fulfills this role. mdma.ch

A specific spatial relationship: The distance and orientation between the basic nitrogen and the center of the aromatic ring are crucial for proper binding and activity. The morpholine ring acts as a constrained scaffold that holds the phenyl group and the nitrogen atom in a specific, favorable conformation. nih.gov

The design of (2S)-2-(3-fluorophenyl)morpholine incorporates these principles. The morpholine ring provides a rigid backbone, reducing conformational flexibility and locking the molecule into an active shape. The introduction of a halogen, such as fluorine, onto the phenyl ring is a common tactic in rational drug design. researchgate.net This substitution can influence the molecule's properties in several ways:

Blocking Metabolism: Fluorine can be placed at sites susceptible to metabolic oxidation, thereby increasing the compound's half-life.

Altering Lipophilicity: A fluorine atom can increase local lipophilicity, potentially enhancing membrane permeability and passage across the blood-brain barrier.

Modulating Electronic Character: As a highly electronegative atom, fluorine can alter the electron distribution of the phenyl ring, affecting its interaction with the receptor. Studies on other classes of halogenated compounds have shown that the nature of the halogen can significantly impact potency, often following an order of I > Br > Cl > F. nih.gov

Pharmacophore-based database screening has been successfully used to identify novel monoamine transporter inhibitors with diverse scaffolds, confirming the validity of these key interaction points. nih.govnih.gov The structure of (2S)-2-(3-fluorophenyl)morpholine aligns well with these established models for MAT ligands.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are fundamental to elucidating the molecular architecture of (2S)-2-(3-fluorophenyl)morpholine. By interacting with electromagnetic radiation, the molecule reveals detailed information about its atomic connectivity, functional groups, and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For (2S)-2-(3-fluorophenyl)morpholine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework and their spatial relationships. nih.gov

¹H NMR: The proton NMR spectrum confirms the number of different types of protons and their neighboring environments. The spectrum would show distinct signals for the protons on the fluorophenyl ring and the morpholine (B109124) ring. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm), with their splitting patterns revealing their substitution pattern on the phenyl ring. The protons on the morpholine ring would appear in the more upfield region (δ 2.5-4.5 ppm), with their chemical shifts and coupling constants providing information about the chair conformation of the ring. researchgate.net

¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display ten distinct signals. The carbons of the 3-fluorophenyl group would resonate in the aromatic region (δ 110-165 ppm), with the carbon directly attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The four carbons of the morpholine ring would appear in the aliphatic region (δ 45-80 ppm). nih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to trace the proton network within the morpholine and phenyl rings. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of all ¹H and ¹³C signals. nih.gov More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2-3 bond) correlations between protons and carbons, confirming the connection between the fluorophenyl group and the morpholine ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| Aromatic Protons (C₆H₄F) | ¹H NMR | 7.0 - 7.5 | Complex splitting patterns due to H-H and H-F coupling. |

| Morpholine Protons (CH, CH₂) | ¹H NMR | 2.5 - 4.5 | Distinct signals for axial and equatorial positions, revealing ring conformation. |

| Amine Proton (NH) | ¹H NMR | 1.5 - 3.0 | Broad signal, position can vary with solvent and concentration. |

| Aromatic Carbons (C₆H₄F) | ¹³C NMR | 110 - 165 | Carbon attached to fluorine shows a large ¹JCF coupling constant. |

| Morpholine Carbons (C-N, C-O) | ¹³C NMR | 45 - 80 | Two signals for C-N carbons and two for C-O carbons. |

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of (2S)-2-(3-fluorophenyl)morpholine provides clear evidence for its key structural components. researchgate.net

The spectrum would exhibit characteristic absorption bands corresponding to the N-H group, the aromatic C-H bonds, the aliphatic C-H bonds, the C-O-C ether linkage, the aromatic C=C bonds, and the C-F bond. The presence of a band in the 3300-3400 cm⁻¹ region is indicative of the N-H stretching of the secondary amine. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring is observed just below 3000 cm⁻¹. researchgate.netnih.gov The strong absorption from the C-O-C ether stretch is typically found in the 1150-1085 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to peaks in the 1600-1450 cm⁻¹ range, and the C-F stretch results in a strong absorption in the 1250-1000 cm⁻¹ region. nih.govresearchgate.net

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3400 | Medium |

| Aromatic C-H | Stretching | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium-Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| C-O-C (Ether) | Stretching | 1085 - 1150 | Strong |

| C-F | Stretching | 1000 - 1250 | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For (2S)-2-(3-fluorophenyl)morpholine, absorption of UV radiation is primarily due to π → π* transitions within the fluorophenyl ring and n → σ* transitions associated with the non-bonding electrons of the nitrogen and oxygen heteroatoms. rsc.orgrsc.org The substituted benzene (B151609) ring gives rise to strong absorptions, typically below 280 nm. The n → σ* transitions of the amine and ether groups are generally weaker and occur at shorter wavelengths, often below 220 nm. rsc.org This technique is useful for confirming the presence of the aromatic chromophore and for quantitative analysis.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns. core.ac.uk

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For (2S)-2-(3-fluorophenyl)morpholine, with a molecular formula of C₁₀H₁₂FNO, the calculated monoisotopic mass is 181.09029 Da. HRMS can measure this mass to within a few parts per million (ppm), which provides strong evidence to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can further corroborate the structure, with characteristic losses corresponding to parts of the morpholine or fluorophenyl moieties.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, morpholine and its derivatives are often polar and have low volatility due to the secondary amine group, which can lead to poor peak shape and column adsorption. jfda-online.com To overcome this, chemical derivatization is frequently employed prior to GC-MS analysis. nih.govresearchgate.net

Derivatization involves reacting the analyte with a reagent to form a new, more volatile, and thermally stable derivative. For (2S)-2-(3-fluorophenyl)morpholine, the secondary amine is the target for derivatization. Common methods include:

Acylation: Reacting the amine with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or propionic anhydride to form an amide. nih.gov

Silylation: Using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group.

Nitrosation: Reacting the secondary amine with sodium nitrite (B80452) under acidic conditions to form a stable and volatile N-nitrosomorpholine derivative. nih.govresearchgate.net

This process significantly improves the chromatographic properties of the compound, allowing for accurate quantification and purity assessment by GC-MS. The mass spectrum of the resulting derivative will show a different molecular ion and fragmentation pattern, which is characteristic of the specific derivative formed. jfda-online.com

Chromatographic Separation Methods for Complex Mixtures

Chromatography is a cornerstone of analytical chemistry, essential for separating the components of a mixture. jiangnan.edu.cn For chiral compounds like (2S)-2-(3-fluorophenyl)morpholine, chromatographic techniques are vital for isolating the desired enantiomer from its counterpart and other potential impurities.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. phenomenex.com The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.

The enantiomeric purity of (2S)-2-(3-fluorophenyl)morpholine can be accurately determined using this method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for the resolution of a wide range of chiral compounds, including aromatic amines and related structures. nih.govmdpi.com The separation mechanism involves various interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the stationary phase. lcms.cz Method development typically involves screening different CSPs and optimizing the mobile phase composition (e.g., mixtures of alkanes like hexane (B92381) with alcohols like isopropanol) to achieve baseline resolution of the enantiomers. phenomenex.com

| Technique | Stationary Phase Type | Common Mobile Phases | Purpose |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Cellulose, Amylose) | Hexane/Isopropanol, Polar Organic Solvents | Enantiomeric Purity Assessment and Separation |

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. psu.edu Direct analysis of morpholine derivatives like (2S)-2-(3-fluorophenyl)morpholine by GC can be challenging due to the polarity imparted by the secondary amine group, which can lead to poor peak shape and low volatility.

To overcome this, derivatization is typically employed to convert the analyte into a more volatile and less polar derivative. nih.govresearchgate.net For enantiomeric analysis, a chiral derivatizing agent (CDA) is used to convert the enantiomers into diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. nih.gov A common CDA is trifluoroacetyl-l-prolyl chloride (TFPC), which reacts with the secondary amine of the morpholine ring. nih.gov The resulting diastereomeric amides can then be separated and quantified by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov

| Derivatization Goal | Reagent Class | Example Reagent | Resulting Derivative |

|---|---|---|---|

| Increase Volatility | Acylating Agent | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl amide |

| Enable Chiral Separation | Chiral Derivatizing Agent (CDA) | Trifluoroacetyl-l-prolyl chloride (TFPC) | Diastereomeric Amides |

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used extensively in synthetic chemistry. researchgate.net For the synthesis of (2S)-2-(3-fluorophenyl)morpholine, TLC serves as an indispensable tool for qualitatively monitoring the progress of chemical reactions. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it in an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of the product.

Furthermore, TLC is crucial for method development in purification. It helps in identifying a suitable solvent system for separating the desired product from unreacted starting materials and byproducts before performing large-scale purification by column chromatography. In some cases, preparative TLC can be used for the purification of small quantities of material. celcuity.com High-performance TLC (HPTLC) offers improved resolution and sensitivity, making it suitable for more demanding separation tasks. nih.gov

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is an analytical technique that provides the most definitive information about the three-dimensional structure of a crystalline compound at the atomic level. nih.gov For a chiral molecule like (2S)-2-(3-fluorophenyl)morpholine, this method is the gold standard for unambiguously confirming its molecular structure, including its conformation and, most importantly, its absolute stereochemistry.

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides an electron density map from which the positions of all atoms in the molecule can be determined. nih.gov This allows for the unequivocal assignment of the (2S) configuration at the chiral center and provides precise measurements of bond lengths, bond angles, and torsional angles. Such detailed structural information is invaluable for understanding the molecule's properties. The utility of this technique has been demonstrated in the structural analysis of closely related phenylmorpholine analogs, such as 3-fluorophenmetrazine (B1651833). ljmu.ac.uk

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization involves chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method. psu.edu This strategy is frequently employed in the analysis of (2S)-2-(3-fluorophenyl)morpholine to improve chromatographic performance, enhance detector sensitivity, and enable the separation of enantiomers on achiral systems. nih.gov

Enhancing Chromatographic Properties : As mentioned for GC analysis, derivatization of the secondary amine with an acylating agent blocks the polar N-H group, which increases the compound's volatility and improves peak shape. psu.edu

Enabling Chiral Separation : The use of chiral derivatizing agents (CDAs) is a powerful strategy for determining enantiomeric purity. nih.gov Reagents like Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) react with the amine to form diastereomers. juniperpublishers.com These diastereomers can be readily separated using standard, non-chiral reverse-phase HPLC, which is often more accessible than dedicated chiral HPLC systems. juniperpublishers.com

Improving Detection : Derivatization can be used to attach a chromophore or fluorophore to the molecule, significantly enhancing its detectability by UV or fluorescence detectors in HPLC. This is particularly useful when analyzing trace quantities of the compound. researchgate.netnih.gov

Role of 2s 2 3 Fluorophenyl Morpholine As a Synthetic Intermediate and Research Probe

Application in the Construction of Complex Organic Molecules

The 2-substituted chiral morpholine (B109124) framework is a recurring motif in a multitude of biologically active compounds and natural products. researchgate.net As a pre-formed, enantiomerically pure building block, (2S)-2-(3-fluorophenyl)morpholine offers a strategic advantage in synthetic campaigns, reducing the need for challenging stereoselective steps late in a synthesis. The secondary amine within the morpholine ring provides a convenient handle for further functionalization, allowing for its incorporation into larger, more complex molecular architectures.

Synthetic strategies often leverage the morpholine core as a foundational element to which other functionalities are appended. researchgate.net For instance, the nitrogen atom can be readily acylated, alkylated, or engaged in reductive amination reactions to build out peptide chains or connect to other heterocyclic systems. e3s-conferences.org The presence of the 3-fluorophenyl group not only influences the electronic properties of the molecule but also provides a site for potential cross-coupling reactions if further modification is desired. The utility of chiral morpholines as synthons has been demonstrated in the synthesis of diverse enantiopure amino acids and amino alcohols. researchgate.net

Utilization as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are powerful tools in organic synthesis, enabling the control of stereochemistry during a reaction, with the auxiliary being removed at a later stage. nih.gov While specific documented examples of (2S)-2-(3-fluorophenyl)morpholine serving as a chiral auxiliary are not prevalent, its structural features are characteristic of molecules used for this purpose. The fixed stereocenter at the C2 position has the potential to direct the stereochemical outcome of reactions at a prochiral center attached to the morpholine nitrogen.

In a typical application, the morpholine could be temporarily attached to a substrate, influencing the facial selectivity of a key bond-forming reaction. For example, an N-acyl derivative could be used to direct stereoselective alkylations or aldol (B89426) reactions at the α-position. Following the stereoselective transformation, the auxiliary could be cleaved to reveal the desired chiral product and potentially be recovered for reuse. The development of efficient asymmetric catalytic methods is crucial for the synthesis of chiral morpholines themselves, often establishing the key stereocenter before or during the cyclization process. semanticscholar.org

Development as a Chemical Probe for Investigating Biological Mechanisms

The structural backbone of 2-aryl-morpholines is well-suited for the design of chemical probes to explore biological systems. These probes can be modified with reporter groups, such as radioisotopes or fluorescent tags, to enable the visualization and quantification of biological targets.

A notable application in this area is the development of radioligands for positron emission tomography (PET) imaging. For instance, a structurally related compound, (2S,3S)-2-[α-(2-methylphenoxy)phenylmethyl]morpholine (MENET-1), has been developed as a potential radioligand for studying the norepinephrine (B1679862) transporter (NET) system in the brain. nih.gov By labeling MENET-1 with carbon-11, a positron-emitting isotope, researchers can visualize the distribution and density of NET in living subjects, providing insights into various neurological and psychiatric disorders. nih.gov This example underscores the potential of the (2S)-2-(3-fluorophenyl)morpholine scaffold to be similarly developed into a PET tracer or other imaging agent for a relevant biological target.

Furthermore, the morpholine scaffold can be conjugated to fluorophores, such as BODIPY dyes, to create fluorescent probes. These probes can be used in cellular imaging to track the localization of a target protein or to monitor changes in the cellular environment, such as pH.

Impact on the Development of Novel Bioactive Compounds

The most significant impact of the (2S)-2-(3-fluorophenyl)morpholine scaffold and its analogs lies in their role as precursors to novel bioactive compounds, particularly enzyme inhibitors. The 2-substituted chiral morpholine moiety is a key pharmacophore in a variety of potent and selective inhibitors for therapeutic targets.

One of the most prominent examples is in the development of inhibitors for Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a range of diseases including Alzheimer's disease, type II diabetes, and some cancers. nih.govresearchgate.net The 2-aryl-morpholine structure serves as a crucial component for achieving high affinity and selectivity for the GSK-3β enzyme. ajol.infosemanticscholar.org Asymmetric hydrogenation of unsaturated morpholines has been established as a key method to produce these chiral intermediates. semanticscholar.org

For example, the enantiomer of a potent GSK-3β inhibitor was synthesized from a closely related precursor, (2S)-2-(4-fluorophenyl)morpholine. semanticscholar.org This highlights the direct utility of these chiral intermediates in constructing therapeutically relevant molecules. The development of such compounds represents a promising strategy for creating multi-functional agents that can, for instance, inhibit GSK-3β, chelate metals, and reduce oxidative stress, thereby targeting multiple facets of complex diseases like Alzheimer's. nih.gov

| Compound Class | Biological Target | Therapeutic Area | Key Structural Feature |

|---|---|---|---|

| 2,3-Diaminopyridine Derivatives | GSK-3β | Alzheimer's Disease | Incorporation of a chiral 2-aryl-morpholine moiety |

| Diazepino-quinoline Derivatives | GSK-3β | Oncology, Neurology | General diazepine (B8756704) template for GSK-3β inhibition |

| NET Inhibitors | Norepinephrine Transporter (NET) | Neurological and Psychiatric Disorders | (2S,3S)-2-aryl-morpholine scaffold for PET imaging |

The broad utility of the morpholine nucleus in medicinal chemistry is well-established, with the scaffold appearing in drugs targeting cancer, inflammation, and central nervous system disorders. researchgate.netnih.govnih.gov The specific stereochemistry and substitution pattern of (2S)-2-(3-fluorophenyl)morpholine make it a highly valuable intermediate for the continued discovery and development of next-generation therapeutics.

Q & A

Q. What synthetic methodologies are recommended for enantioselective synthesis of (2S)-2-(3-fluorophenyl)morpholine?

- Methodological Answer : The synthesis of chiral morpholine derivatives often employs asymmetric catalysis or chiral resolution. For example, (S)-configured morpholines can be synthesized via enantioselective ring-opening of epoxides using chiral catalysts (e.g., Jacobsen’s catalyst) . Alternatively, enzymatic resolution using lipases or esterases may separate enantiomers, as demonstrated in the synthesis of (S)-3-(4-fluorophenyl)morpholin-2-one . Cross-coupling reactions (e.g., Suzuki-Miyaura) with fluorinated aryl boronic acids can introduce the 3-fluorophenyl moiety . Key steps include:

- Chiral auxiliary incorporation during ring closure.

- Use of HPLC (e.g., Chiralpak® columns) to confirm enantiomeric excess .

Q. How can spectroscopic techniques (NMR, HPLC) characterize the structural integrity of (2S)-2-(3-fluorophenyl)morpholine?

- Methodological Answer :

- NMR : H and C NMR can confirm regiochemistry and stereochemistry. The 3-fluorophenyl group shows distinct aromatic splitting patterns (e.g., meta-fluorine coupling in F NMR) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns) verifies purity, while chiral HPLC (e.g., amylose-based columns) quantifies enantiomeric excess .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHFNO).

Q. What are the stability profiles and recommended storage conditions for this compound?

- Methodological Answer : Morpholine derivatives are hygroscopic and prone to oxidation. Store under inert gas (N/Ar) at −20°C in amber vials. Stability studies should include:

- Accelerated degradation tests (40°C/75% RH) to assess hydrolytic susceptibility.

- Monitoring via HPLC for decomposition products (e.g., ring-opening or fluorophenyl detachment) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for (2S)-2-(3-fluorophenyl)morpholine?

- Methodological Answer : Yield discrepancies often arise from:

- Catalyst Purity : Trace metal contaminants in palladium catalysts reduce coupling efficiency. Use freshly distilled solvents and rigorously degassed systems .

- Chiral Resolution Efficiency : Optimize enzyme/substrate ratios in kinetic resolutions (e.g., CAL-B lipase) .

Experimental Design : Perform Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity). Compare results with computational models (DFT for transition-state analysis) .

Q. What in vitro and in vivo models are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays against Gram-positive bacteria (e.g., S. aureus), as fluorophenyl-morpholine hybrids show bacteriostatic effects via membrane disruption .

- CNS Targets : Morpholine derivatives often modulate neurotransmitter receptors (e.g., σ receptors). Radioligand binding assays (e.g., H-DTG displacement) can assess affinity .

- In Vivo Pharmacokinetics : Administer in rodent models to study oral bioavailability and blood-brain barrier penetration, with LC-MS/MS quantification .

Q. How does the 3-fluorophenyl substituent influence the compound’s pharmacodynamic properties compared to other aryl groups?

- Methodological Answer :

- Electron-Withdrawing Effects : The fluorine atom enhances metabolic stability by reducing CYP450-mediated oxidation. Compare with chloro/phenyl analogs via microsomal stability assays .

- Steric and Electronic Effects : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. Fluorine’s van der Waals radius (1.47 Å) may improve binding pocket fit .

Q. What analytical strategies address challenges in quantifying enantiomeric purity during scale-up?

- Methodological Answer :

- Chiral SFC : Supercritical fluid chromatography offers faster separation than HPLC, critical for process chemistry.

- Circular Dichroism (CD) : Correlate CD spectra with enantiomeric ratios for rapid batch screening .

- Crystallization-Induced Diastereomer Resolution : Use chiral carboxylic acids (e.g., tartaric acid) to isolate (S)-enantiomers .

Safety and Regulatory Considerations

Q. What occupational exposure limits and handling protocols apply to this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.